molecular formula C8H9N3O B12801787 5,7-Dimethyl(1,2,4)triazolo(4,3-a)pyridin-3(2H)-one CAS No. 4926-21-0

5,7-Dimethyl(1,2,4)triazolo(4,3-a)pyridin-3(2H)-one

Cat. No.: B12801787
CAS No.: 4926-21-0
M. Wt: 163.18 g/mol
InChI Key: ONLSPZUKGVNLAT-UHFFFAOYSA-N
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Description

5,7-Dimethyl(1,2,4)triazolo(4,3-a)pyridin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl(1,2,4)triazolo(4,3-a)pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable acylating agent, followed by cyclization with hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl(1,2,4)triazolo(4,3-a)pyridin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5,7-Dimethyl(1,2,4)triazolo(4,3-a)pyridin-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl(1,2,4)triazolo(4,3-a)pyridin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo(4,3-a)pyridine: A related compound with similar structural features.

    5-Methyl(1,2,4)triazolo(4,3-a)pyridin-3(2H)-one: A derivative with a single methyl group.

    7-Methyl(1,2,4)triazolo(4,3-a)pyridin-3(2H)-one: Another derivative with a methyl group at a different position.

Uniqueness

5,7-Dimethyl(1,2,4)triazolo(4,3-a)pyridin-3(2H)-one is unique due to the presence of two methyl groups at specific positions, which may influence its chemical reactivity and biological activity

Properties

CAS No.

4926-21-0

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5,7-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one

InChI

InChI=1S/C8H9N3O/c1-5-3-6(2)11-7(4-5)9-10-8(11)12/h3-4H,1-2H3,(H,10,12)

InChI Key

ONLSPZUKGVNLAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NNC(=O)N2C(=C1)C

Origin of Product

United States

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